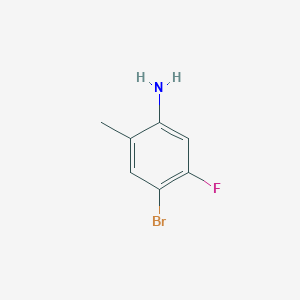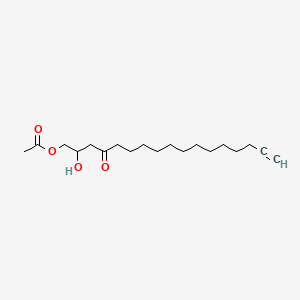
4-Bromo-5-fluoro-2-methylaniline
Overview
Description
4-Bromo-5-fluoro-2-methylaniline, also known as 4-bromo-5-fluoro-2-methylbenzenamine, is an organic compound belonging to the class of anilines. It is a colorless, flammable liquid that is used in various scientific research applications. The compound has a molecular formula of C7H7BrFN and a molecular weight of 211.09 g/mol. It is an important intermediate for the synthesis of various compounds and has various applications in the fields of organic chemistry, analytical chemistry, and biochemistry.
Scientific Research Applications
Metabolism and Biochemical Reactions
Metabolism in Rat Liver Microsomes : 2-halogenated 4-methylanilines, including compounds related to 4-Bromo-5-fluoro-2-methylaniline, undergo metabolism in rat liver microsomes. The metabolites include benzyl alcohols, benzaldehydes, and secondary amines, indicating specific pathways of microsomal metabolism (Boeren et al., 1992).
Reactions with Hemoglobin : Similar compounds, like 4-bromo-N,N-dimethylaniline-N-oxide, react with ferrihemoglobin, producing derivatives that further undergo secondary reactions. This illustrates complex biochemical interactions involving halogenated anilines (Renner, 2004).
Synthetic Applications and Chemical Reactions
Role in Synthesis : Halogenated anilines are key intermediates in various synthetic procedures. For instance, 2-Fluoro-4-bromobiphenyl, a compound structurally related to this compound, is critical in synthesizing flurbiprofen, an anti-inflammatory drug (Qiu et al., 2009).
Palladium-Catalyzed Synthesis : Compounds like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline are synthesized via palladium-catalyzed Suzuki cross-coupling reactions, showcasing the versatility of bromoanilines in advanced chemical syntheses (Rizwan et al., 2021).
Microreaction Systems : The synthesis of 4-Bromo-3-methylanisole, which shares a structural motif with this compound, in a microreaction system demonstrates the potential for efficient, scalable production of similar compounds (Xie et al., 2020).
Biological and Pharmacological Studies
Metabonomic Assessment of Toxicity : Studies on related compounds, such as 2-fluoro-4-methylaniline, have been conducted to assess their toxicity and impact on biological systems, using techniques like high-resolution NMR spectroscopy (Bundy et al., 2002).
Synthesis of Antiviral Nucleosides : The synthesis of nucleosides using 5-substituted halogenated anilines, which include compounds similar to this compound, demonstrates their potential use in developing antiviral medications (Watanabe et al., 1983).
Sensor Development : Bromoaniline-based chemosensors have been developed for the detection of multiple cations, showcasing the potential use of these compounds in sensor technology (Das et al., 2021).
Safety and Hazards
The safety information for “4-Bromo-5-fluoro-2-methylaniline” indicates that it has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
4-Bromo-5-fluoro-2-methylaniline is a key ingredient for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
MDL compounds increase the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of SIRT6 by MDL compounds affects the biochemical pathway of histone deacetylation . This results in the suppression of tumor growth, as SIRT6 acts as a tumor suppressor .
Result of Action
The result of the action of this compound, through its role in the synthesis of MDL compounds, is the activation of SIRT6 . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby suppressing tumor growth .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-fluoro-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in cross-coupling reactions and nucleophilic substitutions is central to its biochemical activity . These interactions are critical for its role in various biochemical processes and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in research and therapeutic development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in cross-coupling reactions and nucleophilic substitutions is central to its role in these pathways . Understanding these metabolic interactions is crucial for its application in biochemical research and therapeutic development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in various biochemical processes and potential therapeutic applications.
properties
IUPAC Name |
4-bromo-5-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZFTXACIZDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426944 | |
| Record name | 4-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52723-82-7 | |
| Record name | 4-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52723-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)












